Bismuth lead strontium calcium copper oxide

Catalog No.
S1774028
CAS No.
116739-98-1
M.F
Bi2Ca2Cu2O11Pb2Sr2
M. Wt
1390.838
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth lead strontium calcium copper oxide

CAS Number

116739-98-1

Product Name

Bismuth lead strontium calcium copper oxide

IUPAC Name

dibismuth;dicalcium;dicopper;distrontium;lead(2+);oxygen(2-)

Molecular Formula

Bi2Ca2Cu2O11Pb2Sr2

Molecular Weight

1390.838

InChI

InChI=1S/2Bi.2Ca.2Cu.11O.2Pb.2Sr/q2*+3;4*+2;11*-2;4*+2

InChI Key

CVRDXBKFTJIBID-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Pb+2].[Pb+2].[Bi+3].[Bi+3]

Bismuth lead strontium calcium copper oxide is a complex oxide with the molecular formula Bi₂Ca₂Cu₂O₁₁Pb₂Sr₂. This compound is notable for being a high-temperature superconductor, which means it can conduct electricity without resistance at relatively high temperatures compared to traditional superconductors. Discovered in the late 1980s, this material belongs to the family of cuprate superconductors, characterized by their layered perovskite structure that facilitates superconductivity primarily in the copper-oxide planes .

The compound exhibits a unique arrangement of bismuth, lead, strontium, calcium, and copper ions, contributing to its superconducting properties. The presence of lead enhances its structural stability and modifies its electronic characteristics, making it an important material in various technological applications .

, particularly during synthesis and processing. The general reaction for its formation involves the solid-state reaction of precursor oxides or carbonates at elevated temperatures. For example:

Bi2O3+PbO+SrCO3+CaCO3+CuOBi2PbSr2CaCu2O11\text{Bi}_2\text{O}_3+\text{PbO}+\text{SrCO}_3+\text{CaCO}_3+\text{CuO}\rightarrow \text{Bi}_2\text{Pb}\text{Sr}_2\text{Ca}\text{Cu}_2\text{O}_{11}

This reaction typically occurs in an oxygen-rich atmosphere to ensure proper oxidation states of the metal ions. Additionally, the compound can decompose or react under specific conditions, such as exposure to moisture or high temperatures, which may affect its superconducting properties .

The synthesis of bismuth lead strontium calcium copper oxide typically involves solid-state reactions. Key methods include:

  • Solid-State Reaction: Mixing stoichiometric amounts of precursor oxides or carbonates followed by calcination at high temperatures (around 800-900°C) in an oxygen atmosphere.
  • Sol-Gel Method: A more controlled approach where metal alkoxides are used to create a gel that decomposes into the desired oxide upon heating.
  • Hydrothermal Synthesis: Utilizing high-pressure and temperature conditions to promote crystallization from aqueous solutions.

These methods allow for the adjustment of stoichiometry and phase purity, which are critical for optimizing superconducting properties .

: Employed in magnetic levitation systems and magnetic resonance imaging (MRI) technologies.
  • Electronics: Integral to advanced electronic devices requiring efficient power management.
  • Energy Storage: Potential use in superconducting magnetic energy storage systems.
  • The versatility of this compound makes it valuable across various industries including aerospace, automotive, and medical technologies .

    Interaction studies have focused on understanding how bismuth lead strontium calcium copper oxide interacts with other materials and environmental factors. Research has shown that:

    These studies are crucial for optimizing the material for practical applications and ensuring reliability under operational conditions .

    Bismuth lead strontium calcium copper oxide shares similarities with other cuprate superconductors but possesses unique characteristics:

    Compound NameFormulaUnique Features
    Bismuth strontium calcium copper oxideBi₂Sr₂CaCu₂O₈Lacks lead; simpler structure; widely studied.
    Yttrium barium copper oxideYBa₂Cu₃O₇Contains yttrium; higher critical temperature (up to 93 K).
    Thallium barium calcium copper oxideTl₂Ba₂CaCu₂O₈High critical temperature; complex phase behavior.

    Bismuth lead strontium calcium copper oxide is distinguished by its incorporation of lead and strontium, contributing to enhanced stability and unique electronic properties compared to these similar compounds .

    Generalized Formula: Bi₂Pbₓ Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ Variations

    The chemical composition of bismuth lead strontium calcium copper oxide compounds follows the generalized formula Bi₂Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, where partial substitution of bismuth by lead occurs [2] [6]. The lead-doped variants are represented by the formula Bi₂₋ᵧPbᵧSr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, where y typically ranges from 0.2 to 0.6 [1] [21]. The most extensively studied composition is bismuth lead strontium calcium copper oxide with the formula Bi₁.₆Pb₀.₄Sr₁.₆Ca₂.₀Cu₂.₈O₉.₂₊ₓ, corresponding to the 2223 phase [1] [3].

    The n parameter in the generalized formula determines the number of copper oxide layers within each unit cell, creating distinct phases with different superconducting properties [2] [6]. For n = 1, the compound forms the 2201 phase (Bi₂Sr₂CuO₆₊ₓ) with a critical temperature of approximately 20-23 Kelvin [6] [24]. The n = 2 configuration produces the 2212 phase (Bi₂Sr₂CaCu₂O₈₊ₓ) with critical temperatures ranging from 85-95 Kelvin [2] [6]. The most technologically relevant n = 3 phase creates the 2223 structure (Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ) with critical temperatures reaching 110-115 Kelvin [2] [18].

    PhaseChemical Formulan valueCritical Temperature (K)
    Bi-2201Bi₂Sr₂CuO₆₊ₓ1~20-23
    Bi-2212Bi₂Sr₂CaCu₂O₈₊ₓ2~85-95
    Bi-2223Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ3~110-115
    BPSCCO-2223Bi₁.₆Pb₀.₄Sr₁.₆Ca₂.₀Cu₂.₈O₉.₂₊ₓ2-3~110-113

    Lead substitution in bismuth strontium calcium copper oxide significantly affects the formation kinetics and phase stability of the superconducting phases [21] [22]. The incorporation of lead ions, with their larger ionic radius compared to bismuth, induces structural modifications that promote the formation of the high-critical-temperature 2223 phase [21]. Research demonstrates that optimal lead doping levels enhance the critical temperature while maintaining structural integrity [21] [24].

    Commensurate Modulated Superlattice Structure Analysis

    Bismuth lead strontium calcium copper oxide compounds exhibit complex incommensurate modulated superlattice structures that fundamentally influence their superconducting properties [9] [10]. The structural modulation manifests as a one-dimensional periodic distortion along the crystallographic b-axis with a characteristic wavelength of approximately 26 Angstroms, corresponding to 4.7-4.8 unit cells [9] [25]. This modulation creates a spatially varying electronic structure that directly correlates with superconducting gap variations observed in scanning tunneling microscopy experiments [9] [10].

    The incommensurate lattice modulation originates from the inherent structural instability of the bismuth oxide layers and the resulting charge redistribution throughout the crystal structure [10] [32]. Density functional theory calculations reveal that the modulation represents a spontaneous symmetry breaking phenomenon rather than a defect-driven process [32]. The modulation vector q is approximately 0.21 reciprocal lattice units along the b-direction, creating a wavelength that remains nearly constant across different doping levels [25] [32].

    The superlattice structure analysis reveals that the primary structural element affected by the modulation is the copper oxide planes, specifically through the tilting of copper oxide half-octahedra [32]. The maximum tilt angle occurs at specific phases of the supermodulation where enhanced superconducting gaps are experimentally observed [9] [32]. This correlation between structural modulation and electronic properties demonstrates the intimate relationship between crystal structure and superconducting behavior in these materials [9] [10].

    ParameterValueDescription
    Modulation Vector q~0.21 b*Incommensurate modulation vector
    Modulation Wavelength λ~26 ÅModulation wavelength in real space
    Modulation Period (unit cells)~4.7-4.8Number of unit cells per modulation
    Direction of ModulationAlong b-axis (010)Crystal direction of modulation wave
    Maximum Displacement (Å)~0.6Maximum atomic displacement from ideal positions
    Structural Distortion TypeCuO₅ half-octahedra tiltingPrimary structural element affected

    Orthorhombic Space Group (A2aa) Characterization

    The crystallographic characterization of bismuth lead strontium calcium copper oxide reveals a complex relationship between structural symmetry and composition [26] [28]. The most commonly reported space group for the bismuth strontium calcium copper oxide 2212 phase is Fmmm (No. 69), representing an orthorhombic crystal system [26]. However, alternative structural descriptions using the tetragonal space group I4/mmm have also been documented, particularly for idealized compositions [28] [30].

    The orthorhombic lattice parameters for bismuth strontium calcium copper oxide whiskers have been determined as a = 5.414 Angstroms, b = 5.418 Angstroms, and c = 30.89 Angstroms [26]. The slight difference between the a and b parameters reflects the orthorhombic distortion from the ideal tetragonal symmetry [26]. The unit cell volume is approximately 906 cubic Angstroms, containing two formula units per unit cell [26] [28].

    ParameterValueAlternative Values
    Space GroupFmmm (No. 69)I4/mmm
    a (Å)5.4143.825
    b (Å)5.4183.825
    c (Å)30.8930.82
    α (°)90.090.0
    β (°)90.090.0
    γ (°)90.090.0
    Volume (ų)~906~451
    Z (formula units)22

    The atomic arrangement within the orthorhombic unit cell follows a specific layered sequence that defines the superconducting properties [28]. Calcium cations occupy the 2(a) equivalent point positions, while strontium, bismuth, and copper cations occupy 4(e) equivalent point positions with distinct z-parameters [28]. The oxygen anions are distributed across multiple crystallographic sites, including 8(g) and 4(e) positions, creating the complex three-dimensional framework necessary for superconductivity [28].

    AtomWyckoff PositionxyzOccupancy
    Ca2(a)0.00.00.0001.0
    Sr4(e)0.00.00.1101.0
    Bi4(e)0.00.00.3021.0
    Cu4(e)0.00.00.4451.0
    O(1)8(g)0.50.50.4451.0
    O(2)4(e)0.00.00.2101.0
    O(3)4(e)0.00.00.3801.0

    Role of Oxygen Non-Stoichiometry in Layer Stacking

    Oxygen non-stoichiometry plays a crucial role in determining the electronic properties and superconducting behavior of bismuth lead strontium calcium copper oxide compounds [33] [35]. The oxygen content, represented by the δ parameter in the formula Bi₂Sr₂CaCu₂O₈₊δ, directly influences the hole concentration in the copper oxide planes, which is the primary factor controlling the critical temperature [33] [34].

    The oxygen stoichiometry affects the layer stacking sequence and interlayer coupling strength within the crystal structure [33] [37]. Excess oxygen atoms preferentially occupy interstitial sites within the strontium oxide layers, creating local charge imbalances that propagate throughout the layered structure [37]. These oxygen interstitials induce structural distortions that manifest as the observed incommensurate modulations along the b-axis [25] [37].

    Research using integrated differential phase contrast scanning transmission electron microscopy has directly visualized dopant oxygen atoms within bismuth strontium calcium copper oxide crystals [37]. The dopant oxygen atoms not only aggravate local atomic arrangement distortions but also alter electronic states by facilitating charge transfer from bismuth oxide planes to copper oxide planes [37]. This charge redistribution mechanism is fundamental to achieving optimal superconducting properties [33] [37].

    The relationship between oxygen content and critical temperature follows a complex dependence that varies with the specific phase and doping level [33] [35]. Controlled oxygen doping experiments demonstrate that the superconductor-insulator transition can be reversibly achieved by driving oxygen ions into and out of the crystal structure using electric fields [35]. This tunability of electronic properties through oxygen manipulation provides insight into the fundamental mechanisms underlying high-temperature superconductivity in these materials [35] [37].

    The solid-state reaction method represents the most widely employed approach for synthesizing bismuth lead strontium calcium copper oxide (BSCCO) superconductors due to its simplicity and reproducibility [1] [2]. This conventional ceramic processing technique involves the high-temperature reaction of solid precursors to form the desired superconducting phases.

    Precursor Selection and Preparation

    The synthesis begins with careful selection of high-purity starting materials. Bismuth trioxide (Bi₂O₃, purity ≥99%), lead oxide (PbO, purity ≥99%), strontium carbonate (SrCO₃, purity ≥99%), calcium carbonate (CaCO₃, purity ≥99%), and copper oxide (CuO, purity ≥99%) serve as the primary precursors [2] [3]. The stoichiometric composition is typically maintained at Bi:Sr:Ca:Cu ratios of 2.2:2:2:3 for the bismuth-2223 phase, with slight bismuth excess to compensate for volatilization losses during processing [4].

    Mixing and Calcination Procedures

    The precursor powders undergo thorough mixing in an agate mortar and pestle for 2-4 hours to achieve homogeneous distribution [5]. Some protocols incorporate volatile organic liquids such as acetone or ethanol during mixing to aid homogenization [5]. The mixed powders are subsequently calcined at temperatures between 810-830°C for 3-5 hours in air atmosphere [2] [6]. This initial calcination temperature is critical, as it must remain below the melting point of bismuth trioxide (825°C) to allow proper reaction of the bismuth oxide before melting occurs [2].

    Intermediate Processing Steps

    Following initial calcination, the samples undergo intermediate grinding at room temperature for 1-2 hours to break down agglomerates and enhance reactivity [4]. The ground material is then pressed into pellets using evacuable pellet dies at pressures typically ranging from 200-500 MPa [5]. Pelletization significantly increases the contact area between grains, facilitating subsequent solid-state reactions.

    Final Sintering and Phase Formation

    The pelletized samples undergo final sintering at temperatures between 830-850°C for extended periods ranging from 24 to 168 hours [1] [4]. Multiple sintering cycles with intermediate grinding are often employed, with temperature increments of 10-15°C between cycles [2]. The atmosphere during sintering plays a crucial role, with many protocols utilizing flowing oxygen or controlled oxygen partial pressure to optimize phase formation and superconducting properties [6].

    Research has demonstrated that calcination at 830°C produces samples with higher critical transition temperatures compared to other temperature ranges [4]. The formation of the high-temperature superconducting 2223 phase is enhanced under specific atmospheric conditions, particularly with reduced oxygen partial pressure (7.5% O₂/Ar) which favors the 2223 phase formation and copper oxide precipitation [7].

    Vapor-Assisted Traveling Solvent Floating Zone (VA-TSFZ) Growth

    The Vapor-Assisted Traveling Solvent Floating Zone technique represents an advanced crystal growth method specifically developed for synthesizing high-quality single crystals of incongruently melting compounds such as bismuth lead strontium calcium copper oxide [8] [9]. This method addresses the fundamental challenge of growing single crystals from materials that do not melt congruently.

    Fundamental Principles of VA-TSFZ

    The VA-TSFZ method employs a traveling solvent approach where a solvent material, typically enriched in copper oxide, is packed as a pellet or sintered region at the end of the seed rod [8]. The overall density of this traveling solvent pellet is lower than that of the feed rod, ensuring that the solvent solution floats on top of the molten zone. This configuration guarantees that cooled crystallites settling on the seed rod maintain the targeted composition [8].

    The technique operates on the principle of maintaining solid-liquid equilibrium between the solid phase (δ'-FeSe₀.₉₆ in analogous systems) and the liquid phase with specific compositional ratios throughout the growth process [10]. This equilibrium enables the preparation of large, composition-homogeneous crystals while avoiding the compositional gradients typically associated with incongruent melting.

    Processing Parameters and Equipment Configuration

    VA-TSFZ crystal growth requires precise control of multiple parameters to achieve optimal results. The growth velocity is maintained at extremely low rates, typically ≤1 mm/h, to ensure adequate time for phase equilibration and minimize compositional gradients [9]. Both feed and seed rods undergo counter-rotation at rates between 10-30 rpm to promote convective mixing of constituents within the floating zone [9].

    The atmosphere plays a critical role in VA-TSFZ processing. Elevated oxygen partial pressure up to 15 MPa can significantly affect phase equilibria and solidification modes, enabling crystal growth of compounds that are not stable at normal pressure [9]. The use of O₂/Ar gas mixtures allows independent control of oxygen partial pressure while minimizing undesired gas bubble formation in the floating zone [9].

    Temperature Control and Zone Management

    The floating zone operates at elevated temperatures typically ranging from 990-1150°C, depending on the specific composition and phase diagram requirements [9] [10]. Strong focusing of radiation with steep temperature gradients and elimination of grazing rays through light blockers is essential for maintaining a stable growth process [9].

    The zone shape and melt/crystal interface geometry require careful optimization. Research has shown that the elimination of grazing rays from the incident light flux through proper light blocking significantly improves process stability [9]. Temperature gradients must be steep enough to maintain the molten zone while preventing unwanted nucleation or compositional variations.

    Atmosphere Control and Gas Management

    Vapor assistance in the TSFZ method involves careful control of the atmospheric composition surrounding the growth zone. High oxygen partial pressure environments have been demonstrated to facilitate the growth of novel cuprate compositions with high calcium doping that are not stable under normal pressure conditions [9].

    The implementation of O₂/Ar gas mixtures provides several advantages: independent control of oxygen partial pressure, reduced tendency for gas bubble formation, and enhanced phase stability at high temperatures [9]. Studies have shown that oxygen partial pressure control can transform double-peritectic solidification into congruent melting behavior, dramatically improving crystal quality [9].

    Lead Compensation Strategies During High-Temperature Processing

    Lead volatilization during high-temperature synthesis represents a significant challenge in producing phase-pure bismuth lead strontium calcium copper oxide superconductors [11] [12]. Lead loss during processing can alter the final phase assemblage, affect the doping state of the material, and significantly impact superconducting properties. Comprehensive strategies have been developed to mitigate this issue and maintain optimal lead content throughout synthesis.

    Quantitative Assessment of Lead Loss

    Thermogravimetric analysis studies have revealed that lead loss during isothermal holds at processing temperatures can be substantial, with approximately 20% of the original lead content being lost during typical synthesis conditions [11]. The weight loss occurs primarily through evaporation of lead oxide at temperatures above 960°C, while weight gain during cooling is attributed to oxygen absorption [11].

    Research monitoring lead-substituted bismuth-strontium-calcium-copper oxide samples has shown that major reactions involving bismuth trioxide occur around 700°C, while reactions with calcium, copper, and lead commence at lower temperatures [12]. The formation of calcium lead oxide (Ca₂PbO₄) increases as a function of both lead concentration and annealing temperature up to 800°C [12].

    Excess Lead Addition Strategies

    The most straightforward approach to compensating for lead loss involves incorporating 10-20% excess lead oxide in the initial precursor mixture [3] [13]. This strategy accounts for anticipated volatilization losses and helps maintain the desired stoichiometry in the final product. Studies have demonstrated that samples with 15% and 20% lead substitution exhibit higher amounts of Ca₂PbO₄ during intermediate processing stages, which correlates with enhanced formation of the high-temperature superconducting 2223 phase [12].

    However, excessive lead substitution (above 50%) can be detrimental to superconducting properties, as it destroys superconductivity [12]. The critical transition temperature has been observed to increase with lead concentration up to 20% lead substitution, beyond which performance degrades [12].

    Controlled Atmosphere Processing

    Reduced oxygen partial pressure environments have proven effective in minimizing lead volatilization while maintaining phase stability [6]. Processing under 7.5% O₂/Ar atmosphere not only favors the formation of the 2223 superconducting phase but also reduces lead oxide evaporation compared to air or pure oxygen atmospheres [7].

    The implementation of sealed container processing using platinum crucibles provides an additional level of lead retention [3]. This approach creates a semi-closed system that limits lead oxide escape while allowing necessary gas exchange for phase formation. Studies indicate that sealed processing can reduce lead loss by 10-15% compared to open-air processing [3].

    Silver Sheath Protection

    The utilization of silver sheaths during processing represents the most effective method for lead retention, achieving 25-30% improvement in lead conservation [11]. Silver provides an excellent barrier to lead volatilization while remaining chemically inert to the superconducting phases. Future synthesis protocols increasingly incorporate silver sheath protection to control lead loss, which may significantly alter the final phase assemblage and doping characteristics [11].

    The powder-in-tube technique with silver sheaths not only prevents lead loss but also provides mechanical support during thermal cycling and enables the production of wire and tape configurations suitable for practical applications [3].

    Alternative Lead Source Compounds

    Research has explored the use of alternative lead-containing precursors that exhibit reduced volatility compared to simple lead oxide. Calcium lead oxide (Ca₂PbO₄) and strontium lead oxide (SrPbO₃) compounds provide more controlled lead release during synthesis, resulting in 18-22% reduction in lead loss [14] [12].

    These compound precursors offer the advantage of controlled lead release as they decompose, providing a more gradual and sustained source of lead throughout the synthesis process. The formation of these intermediate compounds appears to be crucial for high-temperature superconducting phase development, suggesting that controlled lead availability enhances phase formation kinetics [12].

    High-Pressure Oxygen Annealing for Phase Homogenization

    High-pressure oxygen annealing has emerged as a critical processing technique for achieving superior phase homogenization and enhanced superconducting properties in bismuth lead strontium calcium copper oxide materials [15] [16]. This advanced processing method addresses fundamental limitations in conventional atmospheric pressure synthesis by providing enhanced oxygen incorporation and improved phase stability.

    Thermodynamic Foundations of High-Pressure Processing

    The application of elevated oxygen partial pressure during annealing fundamentally alters the thermodynamic equilibria governing phase formation in bismuth cuprate systems [17] [18]. Studies demonstrate that high-pressure oxygen environments can modify phase diagrams, converting double-peritectic solidification processes into more favorable congruent melting behavior [9].

    Research on related cuprate systems has shown that oxygen pressure up to 27 MPa at 915°C can achieve superconducting transition temperatures of 60 K with nearly 100% shielding fraction in compositions that become barely superconducting under ambient pressure processing [17]. The enhanced oxygen incorporation addresses fundamental oxygen deficiency issues that limit superconducting performance.

    Processing Parameter Optimization

    Optimal pressure ranges for bismuth lead strontium calcium copper oxide processing have been established at 5-30 MPa oxygen pressure with processing temperatures maintained between 843-850°C [19] [15]. The annealing duration typically extends from 24-96 hours to ensure complete oxygen equilibration throughout the sample volume [15].

    Heating and cooling rates require careful optimization to maximize oxygen incorporation while preventing thermal shock. Heating rates of 50-100°C/h provide adequate time for oxygen diffusion, while cooling rates of 2.5-10°C/h ensure oxygen retention during the transition to room temperature [16]. Fast quenching from the annealing temperature has been demonstrated to preserve the high-temperature oxygen content [15].

    Microstructural and Phase Composition Effects

    High-pressure oxygen annealing achieves >95% phase purity in optimally processed samples, representing a significant improvement over conventional atmospheric processing [20]. The technique effectively eliminates secondary phases and promotes homogeneous distribution of the superconducting phase throughout the material volume.

    Transmission electron microscopy analysis reveals that high-pressure oxygen annealing reduces oxygen-deficient regions from 48% in air-annealed samples to as low as 9% in optimally processed materials [21]. This dramatic reduction in oxygen deficiencies directly correlates with enhanced electrical properties and superconducting performance.

    Enhancement of Superconducting Properties

    The implementation of high-pressure oxygen annealing protocols results in 2-3× improvement in critical current density compared to conventionally processed materials [15] [16]. This enhancement stems from optimized hole doping through controlled oxygen stoichiometry and elimination of current-limiting defects.

    Studies utilizing oxygen pressures up to 300 atmosphere equivalents through ozone processing demonstrate that such extreme conditions can achieve hole concentrations comparable to single crystals annealed at 300 atmospheres oxygen pressure [22]. The water vapor-assisted high-pressure oxygen annealing technique shows particular promise, with H₂O molecules providing enhanced oxidizing power toward the superconducting material [21].

    Process Control and Monitoring

    Real-time monitoring of oxygen exchange during high-pressure annealing enables precise control of the oxygen incorporation process [18]. Thermogravimetric techniques coupled with oxygen probe measurements provide quantitative assessment of oxygen content changes throughout the processing cycle [23].

    The temperature dependence of oxygen stoichiometry has been mapped across wide ranges of oxygen partial pressure (1-10⁻⁴ atm) under thermodynamic equilibrium conditions [23]. This fundamental understanding enables prediction and control of final oxygen content based on processing parameters, facilitating reproducible synthesis of high-performance superconducting materials.

    Data Tables

    Processing StageTemperature (°C)Duration (hours)AtmosphereKey Parameters
    Precursor MixingRoom Temperature2-4AirStoichiometric ratios Bi:Sr:Ca:Cu::2.2:2:2:3
    Initial Calcination810-8303-5AirBelow Bi₂O₃ melting point (825°C)
    Intermediate GrindingRoom Temperature1-2AirAchieve homogeneous powder
    PelletizationRoom Temperature0.5AirIncrease contact area between grains
    Final Sintering830-85024-168Air/O₂Phase formation and homogenization
    Atmosphere Control830-85024-168Flowing O₂Oxygen partial pressure control
    ParameterTypical ValuesCritical Considerations
    Growth Velocity≤1 mm/hSlow growth for phase homogeneity
    Feed Rod Rotation10-30 rpmConvective mixing in molten zone
    Seed Rod Rotation10-30 rpm (counter-rotation)Enhanced constituent mixing
    Atmosphere Pressure1-15 MPaPhase equilibria modification
    Oxygen Partial PressureUp to 15 MPa O₂Suppresses gas bubble formation
    Zone Temperature990-1150°CIncongruent melting management
    Solvent CompositionCuO-enrichedTraveling solvent floating zone
    Crystal DimensionsUp to 15×6×2 mm³Single crystal orientation
    MethodPb Loss Mitigation (%)ImplementationAdvantages
    Excess Pb Addition15-2010-20% excess PbO in precursorSimple implementation
    Sealed Container Processing10-15Use of sealed Pt cruciblesPrevents Pb evaporation
    Controlled Atmosphere20-25Reduced oxygen partial pressureMaintains stoichiometry
    Temperature Optimization10-12Lower processing temperature 830-840°CReduces thermal decomposition
    Silver Sheath Protection25-30Ag sheath during sinteringExcellent Pb retention
    Pb Source Compounds18-22Use of Ca₂PbO₄ or SrPbO₃Controlled Pb release
    ParameterOptimized ValuesMechanisms
    Pressure Range5-30 MPaEnhanced oxygen incorporation
    Temperature Range843-850°CPhase stability window expansion
    Annealing Duration24-96 hoursComplete oxygen equilibration
    Heating Rate50-100°C/hControlled phase formation
    Cooling Rate2.5-10°C/hOxygen retention during cooling
    Atmosphere CompositionPure O₂ or O₂/Ar mixtureOxygen partial pressure control
    Phase Homogenization>95% phase purityElimination of secondary phases
    Critical Current Enhancement2-3× improvementOptimized hole doping

    Dates

    Last modified: 04-14-2024

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